molecular formula C15H22N2O3 B2714161 1-(2-Ethoxyphenyl)-3-(3-hydroxycyclohexyl)urea CAS No. 1396793-98-8

1-(2-Ethoxyphenyl)-3-(3-hydroxycyclohexyl)urea

Cat. No.: B2714161
CAS No.: 1396793-98-8
M. Wt: 278.352
InChI Key: HFLQNVSDFSDWOK-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(3-hydroxycyclohexyl)urea is an organic compound characterized by the presence of an ethoxyphenyl group and a hydroxycyclohexyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-(3-hydroxycyclohexyl)urea typically involves the reaction of 2-ethoxyaniline with 3-hydroxycyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include moderate temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-(3-hydroxycyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the cyclohexyl ring can be oxidized to form a ketone.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 1-(2-ethoxyphenyl)-3-(3-oxocyclohexyl)urea.

    Reduction: Formation of 1-(2-ethoxyphenyl)-3-(3-aminocyclohexyl)urea.

    Substitution: Formation of various substituted phenyl ureas depending on the nucleophile used.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-(3-hydroxycyclohexyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(3-hydroxycyclohexyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-3-(3-hydroxycyclohexyl)urea
  • 1-(2-Ethoxyphenyl)-3-(3-methoxycyclohexyl)urea
  • 1-(2-Ethoxyphenyl)-3-(3-hydroxyphenyl)urea

Uniqueness

1-(2-Ethoxyphenyl)-3-(3-hydroxycyclohexyl)urea is unique due to the combination of the ethoxyphenyl and hydroxycyclohexyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(3-hydroxycyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-2-20-14-9-4-3-8-13(14)17-15(19)16-11-6-5-7-12(18)10-11/h3-4,8-9,11-12,18H,2,5-7,10H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLQNVSDFSDWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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